molecular formula C19H17N3O5 B5490296 ethyl 2'-amino-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

ethyl 2'-amino-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B5490296
M. Wt: 367.4 g/mol
InChI Key: JSTJZCJVDJCWHA-UHFFFAOYSA-N
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Description

Ethyl 2’-amino-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is a complex heterocyclic compound. It features a spiro linkage between an indole and a pyrano[3,2-c]pyridine system. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2’-amino-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of an indole derivative with a pyrano[3,2-c]pyridine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-amino-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

Ethyl 2’-amino-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several scientific research applications:

    Chemistry: It serves as a model compound for studying spiro linkage formation and the reactivity of indole and pyrano[3,2-c]pyridine systems.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a subject of interest in biological research.

    Medicine: Its structural features suggest potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which ethyl 2’-amino-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and pyrano[3,2-c]pyridine moieties. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ethyl 2’-amino-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate lies in its spiro linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole or pyrano[3,2-c]pyridine derivatives and contributes to its potential as a lead compound in drug development.

Properties

IUPAC Name

ethyl 2'-amino-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-6H-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-3-26-17(24)14-15(20)27-12-8-9(2)21-16(23)13(12)19(14)10-6-4-5-7-11(10)22-18(19)25/h4-8H,3,20H2,1-2H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTJZCJVDJCWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)NC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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